Cas no 29043-06-9 (6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone)

6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone 化学的及び物理的性質
名前と識別子
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- 29043-06-9
- 6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone
- AKOS040763401
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- インチ: InChI=1S/C20H20O8/c1-23-14-9-13-17(20(27-5)18(14)22)11(21)8-12(28-13)10-6-15(24-2)19(26-4)16(7-10)25-3/h6-9,22H,1-5H3
- InChIKey: LVIWBUXZDQVCBA-UHFFFAOYSA-N
- ほほえんだ: COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O)OC
計算された属性
- せいみつぶんしりょう: 388.11581759g/mol
- どういたいしつりょう: 388.11581759g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 565
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 92.7Ų
6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6355-1 mL * 10 mM (in DMSO) |
6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone |
29043-06-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
TargetMol Chemicals | TN6355-1 ml * 10 mm |
6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone |
29043-06-9 | 1 ml * 10 mm |
¥ 4140 | 2024-07-24 | ||
TargetMol Chemicals | TN6355-5mg |
6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone |
29043-06-9 | 5mg |
¥ 4040 | 2024-07-24 | ||
TargetMol Chemicals | TN6355-5mg |
6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone |
29043-06-9 | 5mg |
¥ 4040 | 2024-07-20 | ||
TargetMol Chemicals | TN6355-1 ml * 10 mm |
6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone |
29043-06-9 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 | ||
TargetMol Chemicals | TN6355-5 mg |
6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone |
29043-06-9 | 98% | 5mg |
¥ 4,040 | 2023-07-11 |
6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone 関連文献
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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6. Book reviews
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
6-Hydroxy-5,7,3',4',5'-pentamethoxyflavoneに関する追加情報
Introduction to 6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone (CAS No. 29043-06-9)
6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone, identified by its Chemical Abstracts Service (CAS) number 29043-06-9, is a flavonoid derivative that has garnered significant attention in the field of pharmaceutical and biochemical research. Flavonoids are a class of natural polyphenolic compounds widely distributed in plants, known for their diverse biological activities and potential therapeutic applications. The structural features of 6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone, characterized by hydroxyl and methoxy substituents on its flavone backbone, contribute to its unique chemical properties and biological functions.
The compound belongs to the flavone subgroup of flavonoids, which are renowned for their antioxidant, anti-inflammatory, and antimicrobial properties. The presence of multiple methoxy groups in the 6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone molecule enhances its stability and bioavailability, making it a promising candidate for further investigation in drug development. Recent studies have highlighted the compound's potential in modulating various cellular pathways, including those involved in cancer prevention and neuroprotection.
One of the most compelling aspects of 6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone is its ability to interact with multiple targets within the human body. Research has demonstrated that this flavonoid can inhibit the activity of certain enzymes and receptors associated with chronic diseases. For instance, studies have shown that it may suppress the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, its antioxidant properties have been linked to a reduction in oxidative stress, which is a key factor in aging and various degenerative diseases.
The structural complexity of 6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone allows it to exhibit a broad spectrum of biological activities. The hydroxyl group at the 6-position and the methoxy groups at positions 5, 7, 3', 4', and 5' contribute to its interaction with biological molecules such as proteins and nucleic acids. This interaction is crucial for its pharmacological effects. For example, it has been observed that this compound can modulate signaling pathways involved in inflammation and immune response.
In recent years, 6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone has been studied for its potential role in neuroprotection. Flavonoids are known to cross the blood-brain barrier and exert protective effects on neurons. Preliminary research suggests that 6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone may help mitigate neurodegenerative diseases by reducing oxidative damage and inflammation in brain cells. These findings are particularly promising given the increasing prevalence of age-related neurological disorders.
The synthesis of 6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone is another area of interest for researchers. The compound can be synthesized through various chemical pathways, including glycosylation followed by demethylation or direct functionalization of a flavone precursor. The choice of synthetic route depends on factors such as yield efficiency, cost-effectiveness, and scalability. Advances in synthetic methodologies have made it possible to produce this compound in larger quantities for both research and commercial purposes.
Evaluation of 6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone in preclinical studies has provided valuable insights into its pharmacokinetic properties. These studies have revealed that the compound exhibits good oral bioavailability and rapid absorption after administration. Its metabolic profile suggests that it is primarily metabolized in the liver through phase II conjugation reactions. Understanding these metabolic pathways is essential for optimizing dosing regimens and minimizing potential side effects.
The safety profile of 6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone has been assessed through toxicological studies conducted on animal models. These studies have shown that the compound is generally well-tolerated at doses comparable to those used in human clinical trials. However, further research is needed to fully characterize its long-term safety profile. Monitoring parameters such as liver function tests and blood cell counts are crucial during clinical trials to ensure patient safety.
Future directions for research on 6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone include exploring its mechanisms of action at a molecular level. Advanced techniques such as crystallography and mass spectrometry can provide detailed insights into how this compound interacts with target proteins and enzymes. Additionally, investigating its potential synergistic effects when combined with other therapeutic agents could lead to more effective treatment strategies for various diseases.
The role of natural products like 6-Hydroxy-5,7,3',4',5'-pentamethoxyflavone in modern medicine cannot be overstated. These compounds offer a rich source of bioactive molecules with unique structural features that can be exploited for drug development. As research continues to uncover new applications for this flavonoid derivative
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